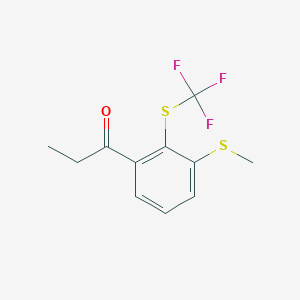
1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with a complex structure that includes both methylthio and trifluoromethylthio groups
準備方法
The synthesis of 1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound that has the desired substitution pattern.
Introduction of Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using a methylthiol reagent.
Introduction of Trifluoromethylthio Group: The trifluoromethylthio group is introduced using a trifluoromethylthiolating agent under specific reaction conditions.
Formation of Propan-1-one Moiety: The final step involves the formation of the propan-1-one moiety through a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
化学反応の分析
1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds such as:
1-(3-(Methylthio)phenyl)propan-1-one: Lacks the trifluoromethylthio group, which may result in different chemical properties and reactivity.
1-(3-(Trifluoromethylthio)phenyl)propan-1-one: Lacks the methylthio group, which may affect its biological activity and applications.
The presence of both methylthio and trifluoromethylthio groups in this compound makes it unique and potentially more versatile in its applications.
特性
分子式 |
C11H11F3OS2 |
|---|---|
分子量 |
280.3 g/mol |
IUPAC名 |
1-[3-methylsulfanyl-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11F3OS2/c1-3-8(15)7-5-4-6-9(16-2)10(7)17-11(12,13)14/h4-6H,3H2,1-2H3 |
InChIキー |
CYAYAOYUPAHWOY-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C(=CC=C1)SC)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


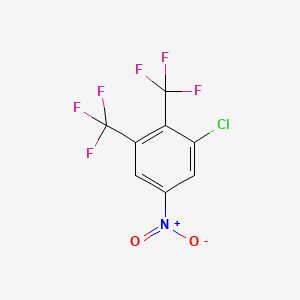
![Tributyl[(pyren-1-yl)methyl]phosphanium bromide](/img/structure/B14060996.png)
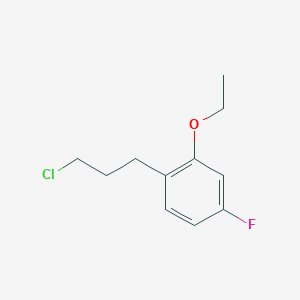
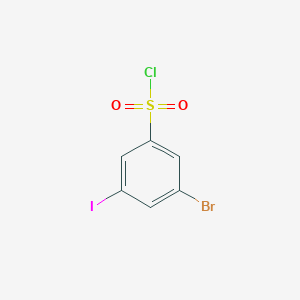
![2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B14061017.png)
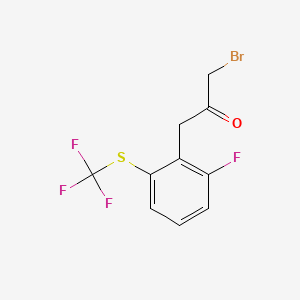

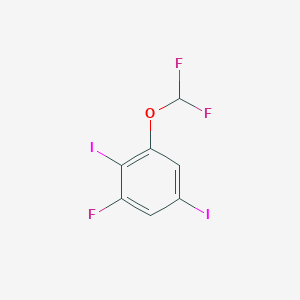
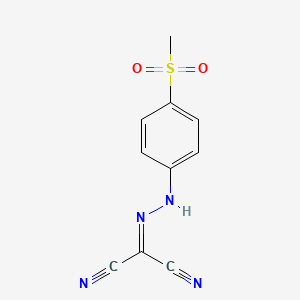
![4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B14061060.png)
![1-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]pyrrolidine-2-carboxylic acid](/img/structure/B14061063.png)
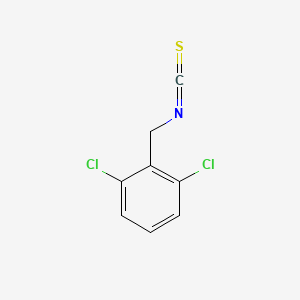

![[(2S)-5-(acetyloxymethyl)-2-[6-(acetyloxymethyl)-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]oxy-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14061073.png)
